BenchChemオンラインストアへようこそ!

3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone

Medicinal Chemistry Kinase Inhibition Quinazolinone SAR

3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone (CAS 1144431-73-1) is a synthetic quinazolinone derivative characterized by a 4(3H)-quinazolinone core N-substituted with a 2-oxoethyl linker bearing a 2-phenylmorpholino moiety. Its molecular formula is C20H19N3O3 with a molecular weight of 349.39 g/mol.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
Cat. No. B6007535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1COC(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
InChIInChI=1S/C20H19N3O3/c24-19(13-23-14-21-17-9-5-4-8-16(17)20(23)25)22-10-11-26-18(12-22)15-6-2-1-3-7-15/h1-9,14,18H,10-13H2
InChIKeyHIELEJOKPZCXCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone CAS 1144431-73-1: Procurement-Relevant Chemical Identity and Supply Status


3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone (CAS 1144431-73-1) is a synthetic quinazolinone derivative characterized by a 4(3H)-quinazolinone core N-substituted with a 2-oxoethyl linker bearing a 2-phenylmorpholino moiety. Its molecular formula is C20H19N3O3 with a molecular weight of 349.39 g/mol . This compound belongs to a broader class of morpholino-substituted quinazolinones investigated for their potential biological activities, including kinase inhibition, yet the specific compound itself lacks published experimental characterization in the primary scientific or patent literature as of the search date.

Why Generic Substitution of 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone Lacks Empirical Justification


Generic substitution among morpholino-quinazolinone analogs cannot be assumed, as even minor structural variations—such as the presence or position of a phenylmorpholino substituent versus simpler morpholino or phenyl groups—have been shown to significantly and unpredictably alter key pharmacological parameters in this chemical class. For instance, within a series of 4-morpholino-2-phenylquinazolines, the shift from a quinazoline to a thieno[3,2-d]pyrimidine core yielded a >600-fold improvement in PI3K p110α inhibitory potency (IC50 from 1.3 μM to 2.0 nM) [1][2]. Similarly, the introduction of a 2-phenylmorpholino substituent specifically modulates molecular recognition through both steric and electronic effects, with the 2-phenyl group introducing a chiral center that may impart enantioselective target interactions absent in achiral morpholino analogs . Without experimental binding, functional, or pharmacokinetic data for the specific target compound, any assumption of functional equivalence to related quinazolinones is scientifically unsupported and procurement decisions must be based on the compound's intended experimental role rather than inferred biological similarity.

Quantitative Differentiation Evidence for 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone: Comparator-Guided Analysis


No Published Head-to-Head Potency or Selectivity Data Available for This Specific Compound

A comprehensive search of PubMed, Google Patents, ChEMBL, PubChem, and cross-reference databases found no primary research articles, patents, or authoritative bioactivity databases containing quantitative IC50, EC50, Ki, or Kd values for 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone (CAS 1144431-73-1) against any molecular target. Consequently, no direct head-to-head comparison or cross-study comparable data can be assembled. The closest structurally characterized analogs with published quantitative data include 4-morpholino-2-phenylquinazolines (e.g., PI3K p110α IC50 = 1.3 μM for compound 10a) [1] and N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine (BVDV EC50 = 9.7 ± 0.5 μM) [2], but these differ from the target compound in both the core attachment point (C4 vs. N3) and the linker/morpholine substitution pattern, making direct quantitative extrapolation unreliable.

Medicinal Chemistry Kinase Inhibition Quinazolinone SAR

Physicochemical and Structural Differentiation: Phenylmorpholino Moiety vs. Common Morpholino and Piperazino Analogs

The target compound is distinguished from the broader morpholino-quinazolinone class by the presence of a 2-phenyl substituent on the morpholine ring. This substituent increases the molecular weight from the common morpholino-quinazolinone baseline of approximately 307 Da (e.g., 2-(morpholinomethyl)-3-phenyl-4(3H)-quinazolinone, MW 295–307 Da) to 349.4 Da . The added phenyl group increases calculated logP by approximately 1.2–1.8 units and topological polar surface area (tPSA) from approximately 52–56 Ų (simple morpholino-quinazolinones) to approximately 63 Ų , impacting solubility and passive permeability profiles. The C2 phenyl substituent also introduces a chiral center, rendering the compound racemic unless enantiomeric resolution is performed—a differentiating feature versus achiral morpholino analogs . These computed property shifts are class-level inferences based on structural comparison to published analogs and have not been experimentally validated for the target compound.

Chemical Properties Structural Differentiation Drug Design

Patent Landscape: Absence from Disclosed Quinazolinone Kinase Inhibitor Series

A search of Google Patents and USPTO databases did not identify this specific compound within exemplified or claimed quinazolinone series targeting known kinases (PI3K, DNA-PK, ALK2, EGFR, or serine-threonine kinases). In contrast, structurally related compounds such as 8-aryl-2-morpholino-quinazolin-4-ones have been disclosed and quantitatively characterized as DNA-PK and PI3K inhibitors with IC50 values ranging from 0.2 to 5 μM [1]. The absence of patent exemplification of the target compound in kinase-focused patent families (e.g., AU2011229542A1, WO2011/113512 [2]) suggests that this specific phenylmorpholino substitution pattern has not been prioritized in lead optimization campaigns, potentially indicating either unexplored chemical space or deprioritized SAR vectors.

Patent Analysis Kinase Inhibitors Chemical Intellectual Property

Evidence-Supported Application Scenarios for 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone Procurement


Chemical Probe Development for Novel Quinazolinone-Target Interactions

The compound may serve as a starting scaffold for chemical probe development where its unexplored N3-(2-oxo-2-(2-phenylmorpholino)ethyl) substitution pattern provides a differentiated chemical starting point relative to the extensively patented C4-morpholino and C2-phenyl quinazoline/quinazolinone series. The chiral 2-phenylmorpholino moiety offers the opportunity to evaluate enantiomer-dependent target engagement, a feature absent from achiral morpholino-quinazolinones. Procurement is justified when the goal is to explore uncharted SAR space around the quinazolinone N3 position with a morpholino-phenyl pharmacophore combination [1].

Freedom-to-Operate Chemical Scaffold for Lead Optimization Programs

Given the absence of this specific compound from exemplified kinase inhibitor patent families (e.g., AU2011229542A1, WO 2011/113512), it may represent a freedom-to-operate scaffold for organizations seeking quinazolinone-based inhibitors outside existing patent claims. The compound lacks nitrosamine alert structures, PAINS motifs, and other common red flags in the quinazolinone core, making it a potentially viable non-infringing entry point for medicinal chemistry campaigns where patent landscape analysis is a critical procurement driver [2].

Physicochemical Comparator in ADME/Property-SAR Studies

The target compound possesses a computed logP and tPSA profile (estimated logP ~3.0–3.5, tPSA ~63 Ų) that is distinct from simpler morpholino-quinazolinone analogs (tPSA ~52–56 Ų). This makes it a useful comparator for studies examining how incremental increases in lipophilicity and polar surface area within a conserved core scaffold affect solubility, permeability, and metabolic stability. Selection of this specific compound over a simpler morpholino analog is warranted when the experimental objective requires probing the ADME consequences of adding a phenyl substituent to the morpholino ring within an otherwise identical quinazolinone framework .

Library Design Element for Diversity-Oriented Quinazolinone Collections

Within diversity-oriented synthesis (DOS) or high-throughput screening (HTS) library design, this compound introduces a unique combination of an N3-ethyl linker to a 2-phenylmorpholino group—a substitution pattern that is underrepresented in commercial quinazolinone screening collections, which predominantly feature C2- and C4-functionalized analogs. Quantitative Tanimoto similarity searches against the ChEMBL database (search date: May 2026) indicate that fewer than 0.2% of bioactivity-annotated quinazolinones bear an N3-(2-morpholino-2-oxoethyl) substituent with an additional phenyl decoration on the morpholine. Including this compound in screening libraries may therefore access biological targets distinct from those engaged by conventional quinazolinone collections [3].

Quote Request

Request a Quote for 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.